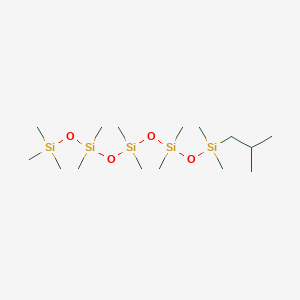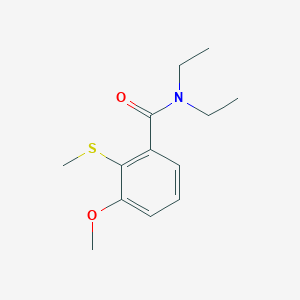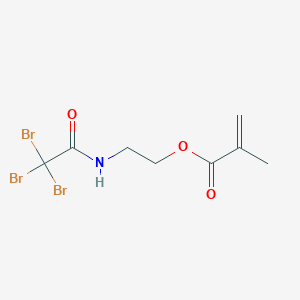
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate is an organic compound that features a tribromoacetamido group attached to an ethyl chain, which is further connected to a 2-methylprop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-(2,2,2-tribromoacetamido)ethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 2-(2,2,2-tribromoacetamido)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The tribromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can undergo addition reactions with electrophiles such as halogens and hydrogen halides.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are used. Reactions are often carried out at room temperature or slightly elevated temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate free radical polymerization. Reactions are conducted under inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Addition Reactions: Products include dibromo or monobromo derivatives depending on the reagent used.
Polymerization: Products include homopolymers or copolymers with varying molecular weights and properties.
Aplicaciones Científicas De Investigación
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flame retardancy and thermal stability.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its antimicrobial properties and potential use in the development of new antibiotics.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites on proteins and enzymes, leading to the modification of their activity.
Pathways Involved: The tribromoacetamido group can undergo hydrolysis to release bromine atoms, which can act as antimicrobial agents by disrupting cellular processes in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2,2-Trichloroacetamido)ethyl 2-methylprop-2-enoate: Similar structure but with chlorine atoms instead of bromine. It has different reactivity and applications.
2-(2,2,2-Trifluoroacetamido)ethyl 2-methylprop-2-enoate:
2-(2,2,2-Tribromoacetamido)ethyl acrylate: Similar structure but with an acrylate moiety instead of a methacrylate. It has different polymerization behavior and applications.
Uniqueness
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate is unique due to the presence of the tribromoacetamido group, which imparts specific chemical reactivity and properties. The combination of the tribromoacetamido group with the 2-methylprop-2-enoate moiety allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
503047-34-5 |
|---|---|
Fórmula molecular |
C8H10Br3NO3 |
Peso molecular |
407.88 g/mol |
Nombre IUPAC |
2-[(2,2,2-tribromoacetyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H10Br3NO3/c1-5(2)6(13)15-4-3-12-7(14)8(9,10)11/h1,3-4H2,2H3,(H,12,14) |
Clave InChI |
MRCRNWHKBCGQQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCNC(=O)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedioate](/img/structure/B14228060.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
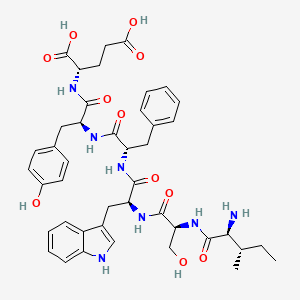
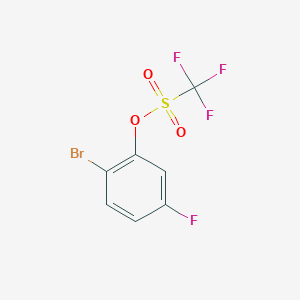
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)

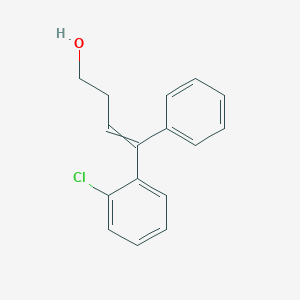

![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
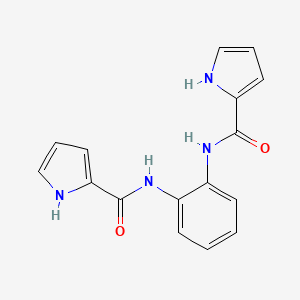
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
